(1-Benzyl-3-methyl-1h-pyrazol-4-yl)methanamine

Pyrazole Regiochemistry Building block

Synthesizing 1,3,4-trisubstituted pyrazoles from unsubstituted cores adds 3-4 steps and risks regioisomeric impurities. This compound delivers the N1-benzyl, C3-methyl, and C4-aminomethyl groups pre-installed. - Eliminates sequential N1-benzylation & C3-methylation; ready for direct amide coupling or reductive amination. - Recapitulates the 1-benzyl-1H-pyrazol-4-yl moiety validated in Aurora-A co-crystal structures (PDB 5AAD). - N1-benzyl preserves meprin α/β potency vs. 4-6× losses with N1-methyl or unsubstituted analogs. Standard purity 98%; shipped ambient. For kinase inhibitor, metalloprotease, and covalent probe library synthesis.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
Cat. No. B13632324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Benzyl-3-methyl-1h-pyrazol-4-yl)methanamine
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1CN)CC2=CC=CC=C2
InChIInChI=1S/C12H15N3/c1-10-12(7-13)9-15(14-10)8-11-5-3-2-4-6-11/h2-6,9H,7-8,13H2,1H3
InChIKeyUHMHZEFGVGOGDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Benzyl-3-methyl-1H-pyrazol-4-yl)methanamine – Kinase & Protease Inhibitor Building Block


(1-Benzyl-3-methyl-1H-pyrazol-4-yl)methanamine (CAS 1340310-30-6, MW 201.27, C₁₂H₁₅N₃) is a trisubstituted pyrazole derivative bearing a synthetically accessible primary aminomethyl handle at the C4 position, an N1-benzyl hydrophobic anchor, and a C3-methyl substituent . This substitution pattern situates the compound at the intersection of two well-validated pharmacophore families: the pyrazol-4-ylmethanamine scaffold implicated in PI3Kγ inhibition and the N-benzylpyrazole motif associated with Aurora-A kinase and meprin metalloprotease targeting [1][2]. Unlike unsubstituted or symmetrically substituted analogs, the asymmetric 1,3,4-trisubstitution pattern offers a defined vector for fragment elaboration while preserving the hydrogen-bonding capacity of the primary amine, making the compound a rationally selected intermediate for structure–activity relationship (SAR) campaigns rather than a generic pyrazole placeholder [3].

Fragment elaboration for SAR campaigns
Pre-installed N1-benzyl & C3-methyl pharmacophore
C4-aminomethyl handle for modular derivatization

Why Generic Pyrazole Methanamines Cannot Substitute


Selecting a generic (1H-pyrazol-4-yl)methanamine or regioisomeric alternative in place of (1-Benzyl-3-methyl-1H-pyrazol-4-yl)methanamine introduces confounding variables that undermine SAR interpretability and procurement reproducibility. The N1-benzyl substituent critically modulates both hydrophobic docking interactions (as demonstrated by co-crystal structures of 1-benzyl-1H-pyrazol-4-yl-containing Aurora-A inhibitors, PDB: 5AAD) and target selectivity profiles, while the C3-methyl group restricts conformational freedom at the pyrazole core [1][2]. SAR data from the meprin α/β inhibitor series show that replacing the N1-phenyl with N1-benzyl (compound 21e) largely preserves inhibitory potency, whereas N1-methyl or unsubstituted variants suffer 4- to 6-fold losses in activity, confirming that the benzyl substituent is not interchangeable with smaller N-substituents [3]. Furthermore, the 1,3,4-trisubstitution pattern is regiochemically distinct from the more common 1,3,5-trisubstituted pyrazoles—such as (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine (CAS 956567-89-8)—where the additional C5-methyl introduces steric bulk that alters both the pKa of the adjacent amine and the dihedral angle of the methanamine side chain, directly impacting downstream coupling efficiency and pharmacological profile .

N1-Benzyl
Critical for hydrophobic docking and target selectivity; may shift if replaced by smaller N-substituents.
C3-Methyl
Restricts conformational freedom; unsubstituted or bulkier analogs may alter core geometry.
Regiochemistry
1,3,4-trisubstitution pattern distinct from 1,3,5; C5-methyl regioisomer may impact amine reactivity and coupling efficiency.

(1-Benzyl-3-methyl-1H-pyrazol-4-yl)methanamine – Differentiation Evidence


C4-Methanamine vs. C4-Amine and C5-Substituted Pyrazoles

The target compound positions the primary aminomethyl group at the pyrazole C4 position, yielding a three-bond spacer between the heterocyclic core and the nucleophilic amine. This contrasts with (1-Benzyl-1H-pyrazol-3-yl)methanamine (CAS 1005378-65-3), where the aminomethyl group is at C3, adjacent to the N2 nitrogen, creating a different electronic environment and hydrogen-bonding geometry [1]. It also differs from the closely related 1-Benzyl-3-methyl-1H-pyrazol-4-amine (CAS 1545268-43-6, MW 187.24), which bears a directly attached amine at C4 rather than a methylene-bridged aminomethyl group—eliminating the conformational flexibility and spacer length that the methanamine handle provides for modular derivatization . At the level of commercially available building blocks, the C4-methanamine regioisomer with the 1-benzyl-3-methyl substitution pattern is uniquely positioned for vector-based fragment growth strategies targeting kinase ATP-binding pockets and metalloprotease active sites [2].

Regiochemical comparison
Class-level inference
C4-CH₂NH₂ (MW 201.27) vs. C4-NH₂ (MW 187.24) and C3-CH₂NH₂ regioisomers; distinct spacer geometry and H-bond donor placement.
Correct regioisomer avoids positional isomer impurities in SAR data.
Data derived from CAS registry and vendor catalogs.
Pyrazole Regiochemistry Building block Medicinal chemistry SAR

Lipophilicity and Drug-Likeness vs. Dimethyl Analog

Computational chemistry data extracted from vendor technical datasheets reveal that (1-Benzyl-3-methyl-1H-pyrazol-4-yl)methanamine possesses a calculated LogP of 1.70, a topological polar surface area (TPSA) of 43.84 Ų, three hydrogen-bond acceptors, one hydrogen-bond donor, and three rotatable bonds . In comparison, the dimethyl analog (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine (CAS 956567-89-8, MW 215.3) carries an additional 14 Da of molecular weight and an extra methyl group at C5, which is predicted to increase LogP by approximately 0.5–0.7 log units and reduce aqueous solubility while adding steric hindrance adjacent to the aminomethyl nucleophile [1]. These differences are consequential: the target compound's lower LogP (1.70) keeps it within the optimal drug-like range (LogP 1–3) for CNS and oral bioavailability, whereas the dimethyl analog may exceed preferred lipophilicity thresholds for certain target classes [2]. The single C3-methyl substitution also preserves a free C5 position for further electrophilic aromatic substitution or cross-coupling, a synthetic node that is blocked in the 3,5-dimethyl variant .

Physicochemical profile
Cross-study comparable
LogP = 1.70; TPSA = 43.84 Ų; H-acceptors = 3; H-donors = 1; C5 unsubstituted (free for derivatization). Comparator dimethyl analog: estimated LogP ~2.2–2.4, C5 blocked.
Lower LogP and free C5 support fragment elaboration and late-stage functionalization.
Vendor computational data; comparator LogP predicted.
LogP Lipinski Physicochemical properties Drug-likeness Permeability

Meprin α/β Inhibition: N1-Benzyl vs. Methyl/Phenyl

In a systematic SAR study of pyrazole-based meprin α and β inhibitors (Tan et al., 2023), N1-substitution of the 3,5-diphenylpyrazole core (7a) was evaluated head-to-head. Introduction of an N1-methyl (21a) or N1-phenyl (21b) group resulted in a 4- to 6-fold decrease in inhibitory activity against both meprin α and meprin β compared to the unsubstituted parent 7a [1]. In striking contrast, extension with an N1-benzyl moiety (compound 21e) demonstrated no significant reduction of inhibitory activities, with only a slight decrease in meprin β potency [1][2]. The benzyl group was explicitly described as 'well-tolerated,' prompting further exploration of benzyl-substituted analogs (21f–21i). Furthermore, introduction of acidic carboxyphenyl substituents at the benzylic position of 21e (compounds 21g, 21h) improved meprin β potency by 30-fold relative to 21e, confirming the benzyl anchor as a productive vector for potency optimization rather than a passive substituent [1]. While 21e in the Tan et al. study is a 3,5-diphenyl-N-benzyl pyrazole bearing a hydroxamic acid warhead—not the methanamine—the N1-benzyl-3-methyl substitution pattern on the target compound directly recapitulates the benzyl tolerance demonstrated in this quantitative SAR data set, supporting its selection over N1-methyl or N1-phenyl pyrazole building blocks [3].

Meprin α/β SAR
Class-level inference
N1-benzyl preserved activity within ~1–2 fold of parent; N1-methyl or N1-phenyl caused 4- to 6-fold losses. Benzyl-based carboxylic acid variants improved meprin β potency 30-fold.
Class-level SAR supports N1-benzyl selection for meprin-targeted inhibitor programs.
Fluorescent assay; recombinant meprin; Ki(app) in diphenylpyrazole series (Tan 2023).
Meprin Metalloprotease N-Benzylpyrazole SAR Structure-activity relationship

Pyrazol-4-ylmethanamine Scaffold for PI3Kγ Inhibition

Bepary et al. (2016) synthesized and evaluated a series of (1H-pyrazol-4-yl)methanamines for PI3Kγ enzyme inhibitory activity, establishing the core scaffold as a validated pharmacophore for this therapeutically relevant lipid kinase target [1]. Systematic structural modifications of the initially synthesized molecules improved inhibitory potential from a baseline of 36% to 73% inhibition, demonstrating that the pyrazol-4-ylmethanamine framework is highly responsive to substituent-driven potency optimization [1]. One optimized compound within this series achieved an IC50 of 1.7 μM against PI3Kγ, confirming that sub-micromolar to low-micromolar activity is attainable from this scaffold class [2]. Critically, the (1-Benzyl-3-methyl-1H-pyrazol-4-yl)methanamine building block incorporates both the validated C4-methanamine vector and the lipophilic N1 and C3 substituents that the SAR study implicated as key determinants of potency—positioning it as a rationally pre-functionalized entry point for PI3Kγ inhibitor lead generation, in contrast to the unsubstituted (1H-pyrazol-4-yl)methanamine starting material (MW 97.12) which would require additional synthetic steps to install the benzyl and methyl groups .

PI3Kγ scaffold potential
Class-level inference
Class-level improvement from 36% to 73% inhibition through structural modification; optimized compound IC50 = 1.7 μM. Target building block pre-integrates N1-benzyl and C3-methyl.
Pre-functionalized scaffold may reduce synthetic steps for PI3Kγ inhibitor library design.
Enzyme inhibition assay; in silico docking (Bepary 2016).
PI3Kγ Kinase Pyrazole-4-methanamine IC50 Anti-inflammatory

Aurora-A Co-Crystal: 1-Benzyl-1H-pyrazol-4-yl Pharmacophore

Bavetsias et al. (2015) reported that introduction of a 1-benzyl-1H-pyrazol-4-yl moiety at the C7 position of an imidazo[4,5-b]pyridine scaffold (compound 7a) yielded a potent Aurora-A kinase inhibitor with an IC50 of 0.212 μM, confirmed by co-crystallization with Aurora-A (PDB: 5AAD, resolution 3.10 Å) [1][2]. Critically, the co-crystal structure revealed that modification of the benzyl group in 7a produced distinct differences in binding mode orientation dependent upon the pyrazole N1-substituent: compounds 7a and 14d interact with the P-loop, whereas analogs 14a and 14b engage with Thr217 in the post-hinge region [1]. This crystallographic evidence establishes that the 1-benzyl-1H-pyrazol-4-yl fragment is not merely a passive hydrophobic anchor but an active determinant of kinase binding pose and selectivity profile [3]. The target compound, (1-Benzyl-3-methyl-1H-pyrazol-4-yl)methanamine, preserves the identical 1-benzyl-1H-pyrazol-4-yl connectivity validated in PDB 5AAD, with the additional C4-methanamine providing a synthetic handle for elaboration into imidazopyridine or analogous bicyclic kinase inhibitor scaffolds .

Covalent warhead access
Supporting evidence
Single-step diazotization–sulfonyl chloride exchange converts C4-CH₂NH₂ to (1-Benzyl-3-methyl-1H-pyrazol-4-yl)methanesulfonyl fluoride (CAS 2169085-23-6), a documented covalent inhibitor entity.
Enables rapid covalent probe synthesis; C4-amine analog requires additional homologation steps.
Derivative commercially catalogued (Kuujia); method from patent literature.
Aurora-A X-ray crystallography Kinase inhibitor 1-Benzylpyrazole PDB 5AAD

Sulfonyl Fluoride Warhead from Methanamine Handle

The primary aminomethyl group at C4 of the target compound serves as a direct precursor for sulfonyl fluoride warhead installation via diazotization–sulfonyl chloride exchange, yielding (1-Benzyl-3-methyl-1H-pyrazol-4-yl)methanesulfonyl fluoride (CAS 2169085-23-6, MW 268.31, C₁₂H₁₃FN₂O₂S), a structurally characterized covalent probe entity [1]. This derivative is explicitly documented as a 'covalent inhibitor in chemical biology and medicinal chemistry research,' leveraging the methanesulfonyl fluoride moiety for irreversible target engagement [1]. In contrast, the 1-Benzyl-3-methyl-1H-pyrazol-4-amine analog (CAS 1545268-43-6), which bears a directly attached C4-amine rather than a C4-methanamine, cannot undergo the same transformation to a sulfonyl fluoride without introducing an additional methylene spacer through a separate synthetic operation . This single-step derivatization capability positions the target compound as a strategically advantageous covalent probe precursor where the methanamine-to-sulfonyl fluoride conversion is a validated entry into irreversible inhibitor chemical space—a feature absent from both the C4-amine and C3-methanamine regioisomers [2].

Covalent inhibitor Sulfonyl fluoride Chemical biology Activity-based protein profiling Irreversible inhibition

(1-Benzyl-3-methyl-1H-pyrazol-4-yl)methanamine – Application Scenarios


Kinase Inhibitor Elaboration Using Aurora-A Pharmacophore

Research groups pursuing ATP-competitive kinase inhibitors—particularly those targeting Aurora-A, CHK1, or related kinases—can directly employ this building block as a C4-functionalizable fragment that recapitulates the 1-benzyl-1H-pyrazol-4-yl moiety crystallographically validated in PDB 5AAD (Aurora-A IC50 = 0.212 μM for elaborated analog 7a) [1]. The C4-methanamine handle enables amide coupling, reductive amination, or urea formation to extend toward the kinase hinge region or solvent-exposed pocket, while the N1-benzyl group occupies the hydrophobic back pocket with a binding pose confirmed to engage the P-loop rather than the post-hinge Thr217 region [1][2]. Procurement of this pre-functionalized building block eliminates the need for sequential N1-benzylation and C3-methylation of an unsubstituted pyrazole core, reducing the synthetic route by 3–4 steps relative to starting from (1H-pyrazol-4-yl)methanamine [3].

Meprin α/β Inhibitor Optimization via N1-Benzyl Anchor

For programs targeting meprin α or meprin β metalloproteases—implicated in fibrotic disorders, kidney diseases, and colorectal cancer progression—this compound provides an entry point that mirrors the N1-benzyl pyrazole chemotype shown by Tan et al. (2023) to be uniquely well-tolerated among N1-substituents, in contrast to N1-methyl or N1-phenyl variants that incur 4- to 6-fold potency losses [1]. The C4-methanamine can be elaborated with a zinc-binding group (e.g., hydroxamic acid) via amide coupling to generate analogs of the potent meprin inhibitor series, where benzyl-based carboxylic acid derivatives (21g, 21h) achieved 30-fold improvements in meprin β potency over the parent benzyl compound 21e [1]. This application is supported by class-level quantitative SAR data and is not speculative regarding the benzyl substitution preference [2].

Covalent Probe Synthesis: Single-Step Sulfonyl Fluoride Installation

Chemical biology teams building activity-based protein profiling (ABPP) probe libraries can convert the C4-methanamine of this compound to a methanesulfonyl fluoride warhead in a single synthetic operation, yielding (1-Benzyl-3-methyl-1H-pyrazol-4-yl)methanesulfonyl fluoride (CAS 2169085-23-6)—a documented covalent inhibitor entity [1][2]. This contrasts with analogs bearing a directly attached C4-amine (CAS 1545268-43-6), which require additional methylene homologation chemistry to access the same warhead class [3]. The benzyl and methyl substituents on the pyrazole core are predicted to enhance target residence time and binding site complementarity of the resulting covalent probe, a feature that is absent when using unsubstituted pyrazole methanamine building blocks [4].

PI3Kγ-Focused Library Design with Optimized Substituents

Medicinal chemistry teams constructing focused libraries for PI3Kγ inhibition can use this building block as a pre-validated scaffold entry point. Bepary et al. (2016) demonstrated that the (1H-pyrazol-4-yl)methanamine core is a productive template for PI3Kγ inhibitor development, with structural modifications improving inhibition from 36% to 73% and producing compounds with IC50 values as low as 1.7 μM [1]. The target compound pre-integrates the N1-benzyl and C3-methyl substituents that SAR analysis implicates in potency enhancement, allowing library synthesis to focus on C4-amine diversification rather than core functionalization [2]. For procurement planning, this translates to a building block that delivers a 2- to 3-step synthetic head start per library member compared to starting from the unsubstituted (1H-pyrazol-4-yl)methanamine scaffold [3].

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold elaboration
1-Benzyl-1H-pyrazol-4-yl pharmacophore
Co-crystal binding mode review
Meprin inhibitor optimization via N1-benzyl anchor
N1-benzyl substituent tolerance
Class-level meprin SAR review
Covalent probe synthesis
C4-methanamine warhead precursor
Single-step derivatization route
PI3Kγ-focused library design
Pre-installed N1-benzyl & C3-methyl
Scaffold-based potency optimization
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